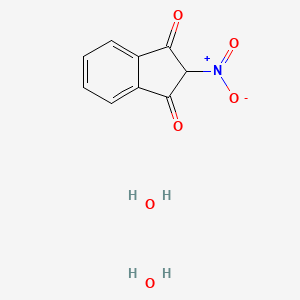
2-Chloro-N-(oxolan-3-yl)-N-(2,2,2-trifluoroethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(oxolan-3-yl)-N-(2,2,2-trifluoroethyl)acetamide, also known as TFAA, is a chemical compound that has been used in scientific research applications. It is a white crystalline powder that is soluble in water and organic solvents. TFAA is commonly used as a reagent in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(oxolan-3-yl)-N-(2,2,2-trifluoroethyl)acetamide is not well understood. However, it is believed that 2-Chloro-N-(oxolan-3-yl)-N-(2,2,2-trifluoroethyl)acetamide may act as a nucleophile in certain reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-Chloro-N-(oxolan-3-yl)-N-(2,2,2-trifluoroethyl)acetamide. However, it is known that 2-Chloro-N-(oxolan-3-yl)-N-(2,2,2-trifluoroethyl)acetamide is a highly reactive compound and should be handled with care.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Chloro-N-(oxolan-3-yl)-N-(2,2,2-trifluoroethyl)acetamide in lab experiments is its high reactivity, which makes it a useful reagent in the synthesis of other chemical compounds. However, 2-Chloro-N-(oxolan-3-yl)-N-(2,2,2-trifluoroethyl)acetamide is also highly reactive and can be dangerous if not handled properly.
Future Directions
There are several future directions for the use of 2-Chloro-N-(oxolan-3-yl)-N-(2,2,2-trifluoroethyl)acetamide in scientific research. One potential application is in the synthesis of chiral compounds for use in pharmaceuticals. 2-Chloro-N-(oxolan-3-yl)-N-(2,2,2-trifluoroethyl)acetamide may also be useful in the development of new chemical reactions and catalysts. Further research is needed to fully understand the potential applications of 2-Chloro-N-(oxolan-3-yl)-N-(2,2,2-trifluoroethyl)acetamide in scientific research.
In conclusion, 2-Chloro-N-(oxolan-3-yl)-N-(2,2,2-trifluoroethyl)acetamide is a chemical compound that has been used in scientific research applications. Its synthesis method involves the reaction of oxalyl chloride with 2,2,2-trifluoroethylamine and oxolane. 2-Chloro-N-(oxolan-3-yl)-N-(2,2,2-trifluoroethyl)acetamide has been used as a reagent in the synthesis of other chemical compounds and in the synthesis of chiral compounds for use in pharmaceuticals. While the biochemical and physiological effects of 2-Chloro-N-(oxolan-3-yl)-N-(2,2,2-trifluoroethyl)acetamide are not well understood, it is known to be a highly reactive compound that should be handled with care. There are several future directions for the use of 2-Chloro-N-(oxolan-3-yl)-N-(2,2,2-trifluoroethyl)acetamide in scientific research, including the development of new chemical reactions and catalysts.
Synthesis Methods
The synthesis of 2-Chloro-N-(oxolan-3-yl)-N-(2,2,2-trifluoroethyl)acetamide involves the reaction of oxalyl chloride with 2,2,2-trifluoroethylamine and oxolane. The reaction takes place in the presence of a catalyst such as dimethylformamide (DMF). The product is then purified by recrystallization.
Scientific Research Applications
2-Chloro-N-(oxolan-3-yl)-N-(2,2,2-trifluoroethyl)acetamide has been used in a variety of scientific research applications. It is commonly used as a reagent in the synthesis of other chemical compounds. 2-Chloro-N-(oxolan-3-yl)-N-(2,2,2-trifluoroethyl)acetamide has also been used in the synthesis of chiral compounds for use in pharmaceuticals.
properties
IUPAC Name |
2-chloro-N-(oxolan-3-yl)-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClF3NO2/c9-3-7(14)13(5-8(10,11)12)6-1-2-15-4-6/h6H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZISRIXHFYLCRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N(CC(F)(F)F)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(oxolan-3-yl)-N-(2,2,2-trifluoroethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[(5-Chloro-2-thiophenyl)-oxomethyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetic acid methyl ester](/img/structure/B2357318.png)


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2357322.png)

![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2357325.png)


![1-(4-bromophenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2357329.png)
![5-oxo-N-(4-sulfamoylphenethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2357330.png)

![3-(1-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide](/img/structure/B2357335.png)
